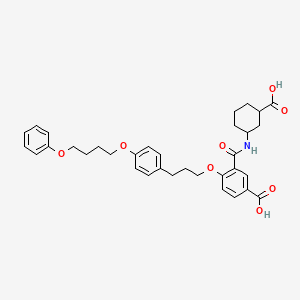

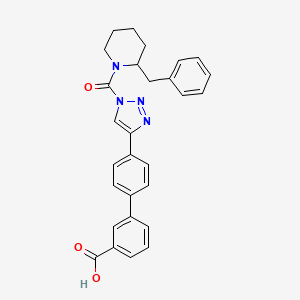

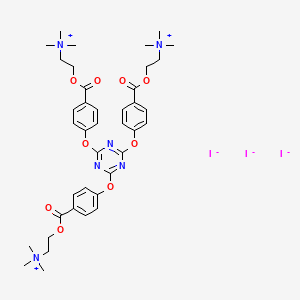

(S)-2-氨基-3-((4-辛基苯基)氨基)丙基二氢磷酸酯

描述

S1P1/S1P3 receptor agonist; High Quality Biochemicals for Research Uses

科学研究应用

成骨分化

VPC24191已被证实会阻碍牙周韧带干细胞的成骨分化。 它对基质矿化起抑制作用,基质矿化对于骨骼的形成和健康至关重要 .

血管收缩

该化合物作为S1P受体激动剂,已被观察到在肺动脉中引起剂量依赖性血管收缩,这可能对理解和治疗肺动脉高压具有重要意义 .

细胞内信号传导

VPC24191影响细胞内信号传导通路,包括抑制cAMP积累和提高细胞内钙浓度。 这些通路对于各种细胞过程和反应至关重要 .

受体药理学

该化合物已用于研究S1P受体的药理学,特别是在功能性测定中研究S1P3受体配体。 这项研究有助于理解受体-配体相互作用及其生物学效应 .

作用机制

Target of Action

VPC24191, also known as (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate, primarily targets the Sphingosine-1-phosphate receptors (S1PRs), specifically S1PR1/S1PR3 . These receptors play a crucial role in regulating a diverse range of intracellular cell signaling pathways that are relevant to tissue engineering and regenerative medicine .

Mode of Action

VPC24191 acts as an agonist for the S1PR1/S1PR3 receptors . Upon binding to these receptors, it influences the downstream signaling pathways, including the AKT signaling pathway . This interaction results in a marked reduction in osteogenesis-related gene expression and AKT activation .

Biochemical Pathways

The primary biochemical pathway affected by VPC24191 is the AKT signaling pathway . This pathway plays a critical role in regulating cell survival and growth. The activation of S1PR1/S1PR3 receptors by VPC24191 leads to a suppression of AKT activation, thereby influencing the osteogenic differentiation of dental pulp stem cells (DPSCs) .

Result of Action

The molecular and cellular effects of VPC24191’s action primarily involve the suppression of osteogenic differentiation. Specifically, S1PR1/S1PR3 activation by VPC24191 leads to a significant downregulation of osteogenic genes, resulting in an attenuated osteogenic capacity of DPSCs . This suggests that VPC24191 may have potential implications in the field of regenerative medicine, particularly in situations where the suppression of osteogenic differentiation is desired .

Action Environment

The action, efficacy, and stability of VPC24191 can be influenced by various environmental factors. For instance, inflammatory conditions can elevate the levels of S1P, the endogenous ligand for S1PRs . This elevation can suppress the osteogenic capacity of DPSCs, thereby influencing the action of VPC24191

生化分析

Biochemical Properties

The biochemical properties of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMZRZONPRMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (VPC24191)?

A1: VPC24191 functions as a selective agonist for sphingosine-1-phosphate receptors (S1PRs), specifically exhibiting a high affinity for S1PR1 and S1PR3. [, , ] By binding to these receptors, VPC24191 initiates downstream signaling cascades that influence various cellular processes, including cell migration and differentiation. [] Notably, VPC24191 does not activate S1PR4, as demonstrated by its inability to mimic the effects of phytosphingosine 1-phosphate, a known S1PR4 agonist. []

Q2: Can you elaborate on the role of VPC24191 in influencing osteoblast differentiation in the context of Paget's disease?

A2: Research suggests that VPC24191 plays a significant role in enhancing osteoblast (OB) differentiation, particularly in the context of Paget's disease (PD). In a study using a mouse model of PD, VPC24191 stimulated the expression of OB differentiation markers, such as osterix and Col-1A, in the presence of conditioned media from osteoclasts (OCLs) derived from PD mice. [] This effect is attributed to the interaction between S1P, produced by OCLs, and S1PR3 on the surface of OBs. VPC24191, acting as an S1PR3 agonist, potentiates this interaction, ultimately leading to increased bone formation, a hallmark characteristic of PD. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

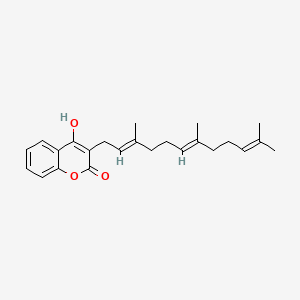

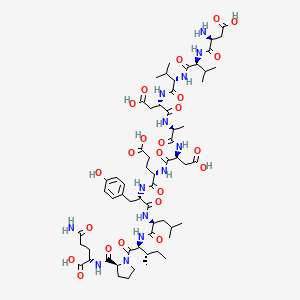

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

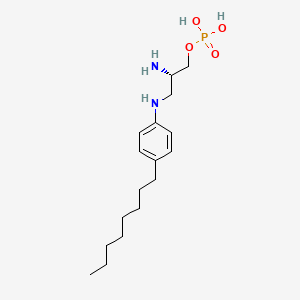

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)